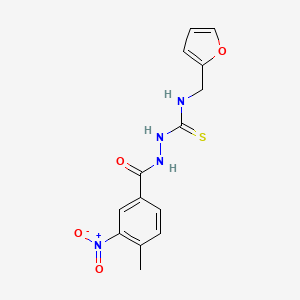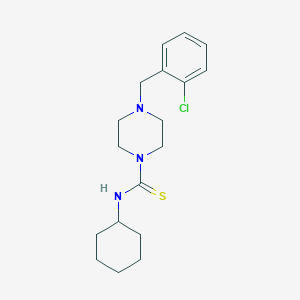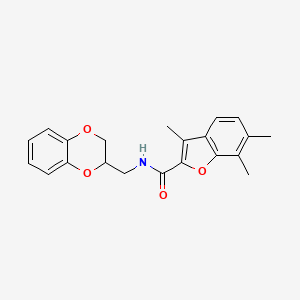
N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide
Overview
Description
N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide, also known as 3-MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a thioamide derivative of pyrrolidine and is structurally similar to the compound MPTP, which is known to cause Parkinson's disease. However, unlike MPTP, 3-MPTP has been found to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which is beneficial in the treatment of Parkinson's disease. In addition, N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide has been found to modulate the activity of various signaling pathways involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and physiological effects:
Studies have shown that N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide has a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine and other neurotransmitters in the brain, leading to improved cognitive function and memory. In addition, N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide has been found to reduce inflammation and oxidative stress, which are major contributors to the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide in lab experiments is its ability to selectively inhibit the activity of MAO-B without affecting other enzymes. This allows for the specific targeting of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease. However, one of the limitations of using N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide is its potential toxicity at high doses, which can lead to adverse effects on the liver and kidneys.
Future Directions
There are several future directions for the research and development of N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide. One of the areas of focus is the development of new drugs based on the structure of N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide for the treatment of neurodegenerative and inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide and its potential side effects. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide in humans.
Scientific Research Applications
N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In neuroscience, it has been found to possess neuroprotective properties and has shown promise in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In addition, N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis and colitis.
properties
IUPAC Name |
N-(3-methoxypropyl)pyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS/c1-12-8-4-5-10-9(13)11-6-2-3-7-11/h2-8H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNMTBYMWGFSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]benzoate](/img/structure/B4130694.png)
![(3S*,4R*)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4130700.png)
![1-benzyl-3-(2-furyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4130715.png)
![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4130720.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4130724.png)


![N-[4-(aminosulfonyl)phenyl]-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4130754.png)
![N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4130758.png)
![N,N-diethyl-1-{2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidine-3-carboxamide](/img/structure/B4130773.png)
![2-(2-aminoethyl)-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-quinazolinamine dihydrochloride](/img/structure/B4130789.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4130794.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4130798.png)